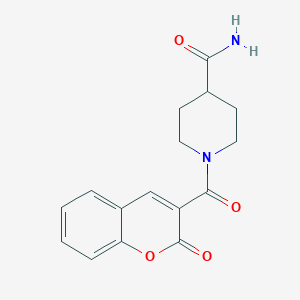

1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

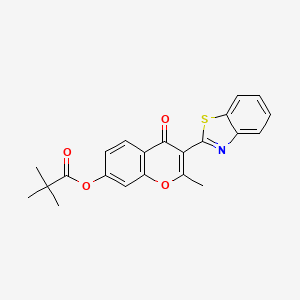

“1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide” is a chemical compound that has been mentioned in the context of various studies . It is related to a class of compounds known as coumarins, which are known for their diverse biological and physicochemical properties .

Synthesis Analysis

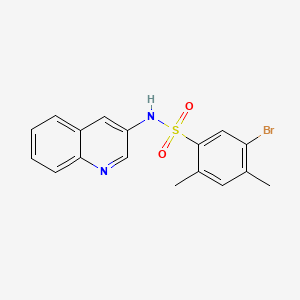

The synthesis of similar compounds has been described in several studies. For instance, a study reported the synthesis of novel sulfonamide hybrids including coumarin and isoxazole group starting from coumarin-3-carboxylic acid . Another study reported the synthesis of new 3-substituted coumarin derivatives . The exact synthesis process for “this compound” might vary depending on the specific requirements of the study.Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as FT-IR, 13 C-NMR, 1 H-NMR, CHN and melting point techniques . These techniques can provide detailed information about the compound’s structure and its functional groups.Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and may depend on the specific conditions of the reaction. For instance, a study reported the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, its melting point can be determined . More detailed information about its physical and chemical properties can be found in specific databases .Aplicaciones Científicas De Investigación

1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide has been studied for its ability to act as a ligand for several proteins. It has been found to be able to bind to proteins such as the estrogen receptor, the glucocorticoid receptor, and the androgen receptor. This has led to its use in scientific research, as it can be used to study the effects of different hormones and drugs on these proteins. It has also been used in studies of the effects of hormones on the development of cancer cells.

Mecanismo De Acción

Target of Action

The primary target of 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is pancreatic lipase (PL) . Pancreatic lipase plays a crucial role in the digestion of dietary fats by breaking down triglycerides into monoglycerides and free fatty acids. Inhibition of pancreatic lipase is a common strategy in the treatment of obesity .

Mode of Action

The compound interacts with its target, pancreatic lipase, in a competitive manner . This means that it competes with the natural substrates of the enzyme for the active site, thereby reducing the enzyme’s activity. The docking study confirmed the interaction of the compound with important active site amino acids, namely Phe 77, Arg 256, His 263, etc .

Biochemical Pathways

The inhibition of pancreatic lipase by this compound affects the lipid metabolism pathway. Specifically, it prevents the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides, leading to a decrease in the absorption of dietary fats .

Result of Action

The result of the compound’s action is a significant inhibition of pancreatic lipase, which leads to a reduction in the digestion and absorption of dietary fats . This could potentially result in a decrease in caloric intake and weight loss, making the compound a potential candidate for the treatment of obesity .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide in lab experiments has a number of advantages. It is easy to synthesize, and it is relatively inexpensive. It is also easy to use, and it has been found to be effective in a number of studies. The main limitation of using this compound in lab experiments is that it is not as potent as some other compounds that can be used.

Direcciones Futuras

1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide has potential for use in a number of future applications. It could be used in the development of new drugs for the treatment of various diseases, and it could be used to study the effects of different hormones on the development of cancer cells. It could also be used in the development of new diagnostic tools for the detection of certain diseases. Additionally, it could be used in the development of new vaccines, as it has been found to have an inhibitory effect on certain enzymes. Finally, it could be used in the development of new materials, as it has been found to have an effect on the growth of certain cells.

Métodos De Síntesis

1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide has been synthesized in a number of ways, including the use of a Grignard reaction, a Knoevenagel reaction, and a dehydration reaction. The Grignard reaction is the most commonly used method, and it involves the reaction of a Grignard reagent with a carbonyl compound. The Knoevenagel reaction involves the reaction of a carbonyl compound with an aldehyde or ketone, while the dehydration reaction involves the removal of water from an alcohol. All of these methods have been used to synthesize this compound, and they have been found to be effective.

Análisis Bioquímico

Biochemical Properties

1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide plays a significant role in biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of pancreatic lipase, an enzyme involved in the digestion of dietary fats . The interaction between this compound and pancreatic lipase is competitive, with the compound binding to the active site of the enzyme and preventing the hydrolysis of triglycerides .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and proliferation . Additionally, this compound has been reported to affect the expression of genes involved in oxidative stress response, thereby enhancing the antioxidant capacity of cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the binding of this compound to pancreatic lipase results in the inhibition of the enzyme’s activity, thereby reducing the hydrolysis of triglycerides . Additionally, the compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on pancreatic lipase and other enzymes, suggesting sustained activity in vitro

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit pancreatic lipase activity without causing significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, post-translational modifications, such as phosphorylation, can influence the targeting of the compound to specific subcellular compartments, such as the nucleus or mitochondria . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Propiedades

IUPAC Name |

1-(2-oxochromene-3-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c17-14(19)10-5-7-18(8-6-10)15(20)12-9-11-3-1-2-4-13(11)22-16(12)21/h1-4,9-10H,5-8H2,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKAZKGPFWNRDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-chloro-4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6417238.png)

![N-[4-({4-[(4-methylpiperidin-1-yl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B6417255.png)

![7-(2-ethoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417266.png)

![6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B6417269.png)

![1,3-dimethyl-7-{2-[(4-methylpyrimidin-2-yl)sulfanyl]ethyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417284.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6417292.png)

![methyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetamido]benzoate](/img/structure/B6417327.png)

![2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B6417340.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethoxy-4-fluorobenzene-1-sulfonamide](/img/structure/B6417344.png)